molecular formula C12H18N2O3S B3344337 alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate CAS No. 66654-22-6

alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate

Cat. No.: B3344337
CAS No.: 66654-22-6
M. Wt: 270.35 g/mol
InChI Key: LNTMRDGRXMMVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate: is a chemical compound with the molecular formula C12H18N2O3S. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. The reaction conditions often include glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing various indole derivatives with potential biological activities.

    Biology: Studied for its role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate involves its interaction with molecular targets and pathways in biological systems. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various cellular processes. The compound may act as an agonist or antagonist, modulating the activity of specific enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: Alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its monomethanesulphonate group enhances its solubility and reactivity compared to other indole derivatives .

Properties

IUPAC Name

1-(1H-indol-3-yl)propan-2-amine;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.CH4O3S/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11;1-5(2,3)4/h2-5,7-8,13H,6,12H2,1H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTMRDGRXMMVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)N.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

299-26-3 (Parent)
Record name alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066654226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50985237
Record name Methanesulfonic acid--1-(1H-indol-3-yl)propan-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66654-22-6
Record name 1H-Indole-3-ethanamine, α-methyl-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66654-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066654226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--1-(1H-indol-3-yl)propan-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methyl-1H-indole-3-ethylamine monomethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate
Reactant of Route 2
Reactant of Route 2
alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate
Reactant of Route 3
alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate
Reactant of Route 4
alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate
Reactant of Route 5
alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate
Reactant of Route 6
alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.